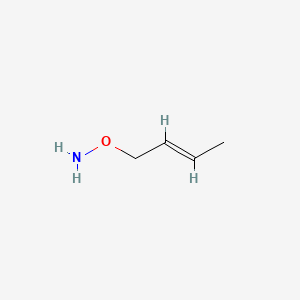

O-(but-2-en-1-yl)hydroxylamine

Description

Significance of O-Substituted Hydroxylamines in Synthetic Methodology

O-substituted hydroxylamines are a versatile class of compounds that serve as valuable building blocks and reagents in a multitude of organic transformations. researchgate.net Their utility stems from the presence of a weak N-O bond and the dual nucleophilic/electrophilic nature of the nitrogen and oxygen atoms, which can be modulated by the choice of substituents. sioc-journal.cnrsc.org These reagents have become powerful tools for the introduction of nitrogen-containing functionalities into organic molecules, a critical task given the prevalence of nitrogen in pharmaceuticals and biologically active compounds. rowan.edu

Key applications of O-substituted hydroxylamines in synthetic methodology include:

Electrophilic Amination: When the oxygen atom is attached to a good leaving group, these reagents can act as electrophilic aminating agents, enabling the formation of C-N, N-N, O-N, and S-N bonds. researchgate.netresearchgate.net This approach is foundational for synthesizing amines, hydrazines, and other nitrogenous compounds.

Synthesis of Heterocycles: They are instrumental in constructing various nitrogen- and oxygen-containing heterocyclic rings, such as isoxazolidines, through processes like cyclofunctionalization. acs.orgresearchgate.netnih.gov

Formation of Oximes: The reaction of O-substituted hydroxylamines with aldehydes and ketones provides a direct route to O-alkyl oxime ethers, which are important intermediates in their own right. wikipedia.org

The development of methods using hydroxylamine (B1172632) derivatives has significantly advanced the field, providing pathways to complex molecular architectures that were previously difficult to obtain. researchgate.netresearchgate.net

Unique Reactivity Profile of Allylic Hydroxylamines

Allylic hydroxylamines, a subgroup of O-substituted hydroxylamines that includes O-(but-2-en-1-yl)hydroxylamine, exhibit a unique and synthetically valuable reactivity profile dominated by two major transformation types: transition-metal-catalyzed allylic substitutions and sigmatropic rearrangements.

Transition-Metal-Catalyzed Allylic Substitution: The oxygen atom of an N-acylated or N-sulfonylated hydroxylamine can act as a potent nucleophile in transition-metal-catalyzed allylic substitution reactions. nih.govorganic-chemistry.org This reactivity is particularly notable for its catalyst-dependent regioselectivity. organic-chemistry.orgorganic-chemistry.org

Palladium catalysis typically results in the formation of linear O-allylated products. organic-chemistry.orgorganic-chemistry.org

Iridium catalysis selectively yields the branched products, often with high levels of enantioselectivity when chiral ligands are employed. nih.govorganic-chemistry.org

This tunable reactivity allows chemists to selectively synthesize either the linear or branched isomer of a desired product from the same set of starting materials, simply by choosing the appropriate metal catalyst. organic-chemistry.org An electron-withdrawing group on the nitrogen atom is crucial, as it increases the acidity of the hydroxylamine proton and enhances the nucleophilicity of the oxygen atom, thereby facilitating the O-allylation process. organic-chemistry.orgacs.org

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangements: The allylic moiety also enables participation in organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, a powerful class of pericyclic reactions for forming carbon-carbon or carbon-heteroatom bonds. sioc-journal.cn For instance, O-allyl oximes can be isomerized to O-vinyl oximes, which then undergo a facile organic-chemistry.orgorganic-chemistry.org-rearrangement to form 1,4-imino aldehydes, key intermediates in the Paal-Knorr synthesis of pyrroles. nih.gov The weak N-O bond in hydroxylamine derivatives facilitates these rearrangements under relatively mild conditions. sioc-journal.cn This reactivity has been explored for various substrates, including N-aryl-O-alkenylhydroxylamines, to produce complex nitrogen-containing heterocycles like tetrahydroquinolines. rsc.orgnih.gov

Rationale for Focused Research on this compound

While much of the foundational research has been conducted on a range of substituted allylic hydroxylamines, focused investigation on this compound is driven by its status as a fundamental and structurally simple member of this class. Its "crotyl" group is one of the simplest chiral allyl fragments, making it an ideal model substrate for several key research areas.

The rationale for its study includes:

Probing Reaction Mechanisms: Its simple structure allows for a clearer investigation of reaction mechanisms, such as the factors controlling regioselectivity (linear vs. branched) in palladium- and iridium-catalyzed allylic amination, without interference from complex peripheral functional groups. nih.govorganic-chemistry.org

Diastereoselectivity Studies: The methyl group on the but-2-enyl chain introduces an element of chirality and allows for the study of diastereoselectivity in reactions like the CuH-catalyzed intramolecular hydroamination for the synthesis of alkyl-substituted chiral aziridines. nih.gov

Exploring Fundamental Reactivity: It serves as a benchmark for exploring new synthetic methods. For example, its derivatives can be used to test the scope and limitations of novel cyclofunctionalization or rearrangement reactions before applying them to more complex, high-value substrates. acs.orgnih.gov

Accessibility: As a simple derivative, it and its precursors are readily accessible, facilitating broad investigation. For instance, a synthetic route to an oxime O-crotyl ether has been documented for use in the preparation of the alkaloid onychine. core.ac.uk

Overview of Research Objectives and Scope for this compound

The primary research objective for a compound like this compound is to systematically explore and map its reactivity, thereby building a predictive framework for the behavior of more complex allylic hydroxylamines.

The scope of this research encompasses several key goals:

Systematic Study of Catalytic Allylic Substitution: To comprehensively document the outcomes of its reaction with various allylic substrates under both palladium and iridium catalysis, quantifying the yields and regioselectivity for linear versus branched products.

Investigation of Asymmetric Transformations: To employ it as a nucleophile in asymmetric iridium-catalyzed allylic substitution reactions to synthesize valuable chiral building blocks and to study the influence of the crotyl group's geometry (E vs. Z) on the reaction's stereochemical outcome. ethz.ch

Development of Novel Cyclization Reactions: To use it as a starting point for developing new cyclofunctionalization strategies, potentially leading to substituted isoxazolidines and other N,O-heterocycles that are valuable in medicinal chemistry. acs.orgresearchgate.net

Exploration of organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement Cascades: To derivatize the nitrogen atom and investigate the subsequent organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement pathways, aiming to develop efficient syntheses of substituted pyrroles, tetrahydroquinolines, and other heterocyclic systems. nih.govrsc.org

By thoroughly investigating this fundamental molecule, the broader synthetic utility of the allylic hydroxylamine class can be expanded, providing chemists with more robust and predictable tools for molecular construction.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the basic identifiers and properties of the title compound.

| Property | Value | Source |

| CAS Number | 44427-27-2 | a2bchem.com |

| Molecular Formula | C₄H₉NO | a2bchem.com |

| Molecular Weight | 87.12 g/mol | a2bchem.com |

| Synonyms | O-crotyl hydroxylamine, Hydroxylamine, O-2-butenyl- | chemsrc.comchembuyersguide.com |

Table 2: Catalyst-Controlled Regioselectivity in Allylic Substitution of Hydroxylamines This table illustrates the general principle of catalyst-dependent regioselectivity in allylic substitutions involving hydroxylamine nucleophiles, a key reaction profile relevant to this compound.

| Catalyst System | Predominant Product | Reaction Type | Source |

| Palladium (e.g., Pd(PPh₃)₄) | Linear Allylic Hydroxylamine | O-Allylic Substitution | organic-chemistry.orgorganic-chemistry.org |

| Iridium (e.g., [IrCl(cod)]₂ + ligand) | Branched Allylic Hydroxylamine | O-Allylic Substitution | nih.govorganic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO |

|---|---|

Molecular Weight |

87.12 g/mol |

IUPAC Name |

O-[(E)-but-2-enyl]hydroxylamine |

InChI |

InChI=1S/C4H9NO/c1-2-3-4-6-5/h2-3H,4-5H2,1H3/b3-2+ |

InChI Key |

AVOLOKVRRCUCCH-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CON |

Canonical SMILES |

CC=CCON |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O but 2 En 1 Yl Hydroxylamine

Strategic Approaches to O-Alkylation of Hydroxylamines

O-alkylation of hydroxylamines is a foundational method for creating O-substituted hydroxylamine (B1172632) derivatives. This can be achieved through several strategic pathways, including nucleophilic substitution, Mitsunobu-type reactions, and transition metal-catalyzed processes. The choice of method often depends on the desired regioselectivity, the nature of the substrates, and the required reaction conditions.

Nucleophilic Substitution Reactions with Allylic Halides

Nucleophilic substitution represents a direct and common approach for the O-alkylation of hydroxylamines. This method typically involves the reaction of a hydroxylamine derivative, acting as an oxygen nucleophile, with an allylic substrate bearing a good leaving group, such as a halide.

The direct alkylation of hydroxylamine or its salts with allylic halides is a straightforward method for synthesizing O-allyl hydroxylamines. However, a significant challenge in the alkylation of free hydroxylamine is the competition between N-alkylation and O-alkylation, as both the nitrogen and oxygen atoms are nucleophilic. The reaction of an alkyl halide with an amine can lead to multiple alkylations, making this a less controlled process. masterorganicchemistry.com To favor O-alkylation, protected hydroxylamine derivatives are often employed.

One approach involves using N-protected hydroxylamines, such as N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). This reagent can be reacted with an alkyl bromide, and the subsequent removal of the Boc protecting groups under acidic conditions yields the desired O-alkylhydroxylamine hydrochloride. nih.gov This method avoids the use of hazardous reagents like hydrazine (B178648), which is common in methods starting from N-hydroxyphthalimide. nih.gov

Another strategy is the alkylation of hydroximic acid esters. For instance, ethyl N-hydroxyacetimidate can be O-alkylated with reagents like 4(5)-chloromethylimidazole. The resulting product can then be deprotected to yield the O-substituted hydroxylamine. researchgate.net This process can be performed in the presence of a strong base and a phase-transfer catalyst to improve efficiency. google.com

| Reactant 1 | Reactant 2 | Protecting Group | Key Feature |

| Hydroxylamine Salt | But-2-en-1-yl Halide | None | Prone to N- and poly-alkylation |

| (Boc)2NOH | But-2-en-1-yl Bromide | Boc | Avoids hydrazine, good yields |

| Ethyl N-hydroxyacetimidate | But-2-en-1-yl Chloride | Ethoxyethylidene | Allows for subsequent transformations |

To improve the efficiency of nucleophilic substitution, the hydroxyl group of an alcohol can be converted into a better leaving group. Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are excellent leaving groups for this purpose. masterorganicchemistry.com The synthesis involves reacting an alcohol like but-2-en-1-ol (B7822390) with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This conversion occurs without changing the stereochemistry at the carbon atom bearing the oxygen. masterorganicchemistry.com

Once the tosylate is formed, it can readily undergo an SN2 reaction with a suitable hydroxylamine derivative. For example, alkyl tosylates can be converted to oximes in a one-pot reaction using O-TBS-N-tosylhydroxylamine (TsNHOTBS) and a base like cesium carbonate (Cs2CO3). organic-chemistry.org A general method for preparing O-substituted hydroxylamines involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of the corresponding alcohols, followed by acidic deprotection. organic-chemistry.org This strategy provides a reliable pathway to the desired O-alkylated product. researchgate.netorganic-chemistry.org

| Alcohol Precursor | Activating Reagent | Hydroxylamine Derivative | Key Advantage |

| But-2-en-1-ol | Tosyl Chloride (TsCl) | N-protected hydroxylamine | Creates an excellent leaving group |

| But-2-en-1-ol | Mesyl Chloride (MsCl) | tert-Butyl N-hydroxycarbamate | Good yields, avoids harsh conditions |

Mitsunobu-Type Reactions with But-2-en-1-ol

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including O-substituted hydroxylamines, with inversion of stereochemistry for chiral alcohols. organic-chemistry.orgnih.gov The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov

In this context, but-2-en-1-ol is reacted with an N-protected hydroxylamine, most commonly N-hydroxyphthalimide (PhthNOH), in the presence of PPh3 and DEAD. researchgate.netnih.gov The triphenylphosphine and DEAD combine to form a phosphonium (B103445) intermediate that activates the alcohol's oxygen, turning it into a good leaving group. organic-chemistry.org The N-hydroxyphthalimide then acts as the nucleophile, attacking the activated carbon center. The final step involves the deprotection of the phthalimide (B116566) group, typically using hydrazine or methylamine, to release the free O-(but-2-en-1-yl)hydroxylamine. researchgate.netnih.gov This approach is widely used due to its reliability and applicability to a broad range of alcohols. researchgate.netresearchgate.net

| Alcohol | Nucleophile | Reagents | Key Feature |

| But-2-en-1-ol | N-Hydroxyphthalimide | PPh3, DEAD/DIAD | Stereochemical inversion at chiral centers |

| Primary/Secondary Alcohols | N-Hydroxyphthalimide | PPh3, DEAD/DIAD | Broad substrate scope |

Transition Metal-Catalyzed O-Allylic Substitution Reactions

Transition metal catalysis offers highly efficient and selective methods for forming C-O bonds in allylic substitution reactions. rsc.org These reactions can proceed under mild conditions and often provide control over regioselectivity (linear vs. branched products), which is a significant challenge in allylic substitutions. acs.orgnih.gov

Palladium catalysts are particularly effective for allylic substitution reactions. acs.org When reacting hydroxylamines with allylic substrates like carbonates, palladium catalysis generally favors the formation of the linear O-allylated product. organic-chemistry.orgacs.orgnih.gov This selectivity is attributed to the mechanism where the nucleophile preferentially attacks the less hindered terminal position of the π-allyl palladium intermediate. nih.gov

For the synthesis of this compound, a hydroxylamine derivative with an N-electron-withdrawing substituent (such as N-Boc-hydroxylamine or N-Cbz-hydroxylamine) is used as the oxygen nucleophile. acs.orgnih.gov These protected hydroxylamines react with an allylic carbonate in the presence of a palladium catalyst to yield the linear O-allylated product with high selectivity. acs.org In contrast, using an iridium catalyst typically leads to the formation of the branched isomer. organic-chemistry.orgnih.gov The thermodynamic control of the palladium-catalyzed reaction, which can involve the isomerization of an initially formed branched product to the more stable linear product, is a key factor in achieving this selectivity. researchgate.net

| Catalyst | Substrate | Nucleophile | Predominant Product |

| Palladium | Allylic Carbonate | N-Boc-hydroxylamine | Linear |

| Palladium | Allylic Carbonate | N-Cbz-hydroxylamine | Linear |

| Palladium | Allylic Carbonate | N-Benzoyl-N-phenylhydroxylamine | Linear |

Iridium-Catalyzed Strategies for Branched Regioisomers

Transition-metal-catalyzed allylic substitution is a powerful method for forming carbon-heteroatom bonds. While catalysts based on metals like palladium typically yield linear products, iridium-based catalysts are renowned for their ability to favor the formation of branched, chiral products from linear allylic precursors. nih.govnih.govresearchgate.netnih.gov This distinct regioselectivity has been extensively studied and is a cornerstone of modern asymmetric synthesis. nih.govthieme-connect.comacs.org

In the context of a butenyl system, an iridium-catalyzed allylic substitution using a linear electrophile such as crotyl carbonate or acetate (B1210297) would characteristically result in the nucleophile attacking the more substituted internal carbon of the π-allyl iridium intermediate. nih.govorganic-chemistry.orgacs.org This process would lead preferentially to the branched regioisomer, O-(1-methylallyl)hydroxylamine, rather than the linear target compound, this compound. The high selectivity for branched products is a well-documented feature of iridium catalysis, often achieving excellent regioselectivity (>20:1) and high enantioselectivity when chiral ligands are employed. bohrium.comthieme-connect.com

The use of hydroxylamine derivatives as nucleophiles in these reactions is feasible. ethz.chacs.org For instance, iridium-catalyzed reactions have been successfully performed with N-hydroxylamine in aqueous biphasic systems, demonstrating the catalyst's robustness. ethz.chacs.org However, a significant challenge when using unprotected hydroxylamine is its ambident nucleophilicity, possessing both a nitrogen and an oxygen nucleophilic center, which can lead to mixtures of N- and O-alkylated products. organic-chemistry.org Careful adjustment of reaction conditions is crucial to control chemoselectivity. organic-chemistry.org

Therefore, while iridium catalysis is a powerful tool for generating branched allylic compounds, its direct application to synthesize the linear this compound would be counterintuitive. The methodology is primarily a strategy for accessing the compound's branched regioisomer.

Table 1: Regioselectivity in Metal-Catalyzed Allylic Aminations

| Catalyst System | Typical Major Product | Regioselectivity | Reference |

|---|---|---|---|

| Iridium-Phosphoramidite | Branched | High (often >95:5) | nih.govacs.org |

| Palladium-DPPF | Linear | High | acs.org |

| Tungsten-Bipyridine | Branched | High (>20:1) | thieme-connect.com |

Functional Group Interconversion Routes to this compound

Reduction of Oximes Derived from Crotonaldehyde (B89634)

A direct route to this compound involves the selective reduction of crotonaldehyde oxime (but-2-enal oxime). This strategy is attractive due to the ready availability of the starting aldehyde. However, the catalytic reduction of oximes to hydroxylamines presents significant chemoselectivity challenges. nih.gov The primary difficulties are preventing the reductive cleavage of the weak N-O bond, which leads to the formation of primary amines, and, in this specific case, avoiding the reduction of the conjugated C=C double bond. nih.gov

The choice of reducing agent and conditions is critical. Strong hydride reagents or harsh hydrogenation conditions would likely lead to over-reduction to the corresponding amine or saturation of the double bond. wikipedia.org Milder, more selective reagents are required. Boron-based reagents, such as borane (B79455) complexes or sodium cyanoborohydride, have been used for oxime reductions. rsc.orgacs.org Specifically, B(C6F5)3-catalyzed reduction with hydrosilanes has been shown to convert oximes to hydroxylamine-level intermediates. rsc.org Catalytic hydrogenation using platinum-based catalysts in the presence of strong acids has also been reported for this transformation, though controlling selectivity remains a key issue. nih.gov The goal is to achieve a 1,2-reduction of the C=N bond without affecting the other functional groups.

Indirect Routes via Protected Hydroxylamine Precursors

An alternative to direct reduction is the O-alkylation of a protected hydroxylamine with a but-2-enyl electrophile, followed by a deprotection step. This two-step sequence avoids the challenges of selective oxime reduction. A common and effective hydroxylamine surrogate is N-hydroxyphthalimide (NHP). nih.gov

The synthesis would proceed via two main steps:

O-Alkylation: N-hydroxyphthalimide is O-alkylated with an appropriate electrophile like (E)-crotyl bromide. This is a standard nucleophilic substitution reaction.

Deprotection: The resulting O-(but-2-en-1-yl)-N-hydroxyphthalimide is then treated with a reagent such as hydrazine to cleave the phthalimide group, liberating the desired this compound.

This approach offers more control, although it is less atom-economical than the direct reduction route. A key consideration in the alkylation step is the potential for allylic rearrangement. The use of an allylic halide like crotyl bromide can sometimes lead to a mixture of SN2 (linear) and SN2' (branched) products, affecting the regioselectivity of the final product.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound requires careful control over several selectivity aspects.

Chemoselectivity : This is the most significant challenge in the oxime reduction pathway (2.2.1). The synthetic method must selectively reduce the C=N bond while preserving both the C=C double bond and the N-O single bond. nih.gov In allylic substitution routes using unprotected hydroxylamine, controlling O- versus N-alkylation is a critical chemoselectivity issue. organic-chemistry.org

Regioselectivity : This is paramount in allylic substitution strategies. As discussed (2.1.3.2), iridium catalysts strongly favor the branched isomer. nih.govresearchgate.net To obtain the desired linear product, this compound, one would typically employ a palladium-based catalyst, which favors nucleophilic attack at the less substituted terminus of the π-allyl intermediate. In the indirect route (2.2.2), the choice of substrate, leaving group, and reaction conditions can influence the ratio of linear to branched products resulting from SN2 versus SN2' pathways.

Stereoselectivity : The but-2-enyl moiety contains a double bond that can exist as either an (E) or (Z) isomer. A stereoselective synthesis would start with a stereochemically pure precursor, such as (E)-crotonaldehyde or (E)-crotyl bromide, and utilize a synthetic method that preserves the geometry of the double bond. For example, the reduction of (E)-crotonaldehyde oxime under mild conditions is expected to retain the (E) configuration in the final product.

Green Chemistry and Sustainable Synthesis Principles

Applying green chemistry principles to the synthesis of this compound involves optimizing atom economy, reducing waste, and using milder, more sustainable methodologies.

Catalytic methods, such as the selective reduction of crotonaldehyde oxime or iridium-catalyzed allylic substitution, are inherently greener than stoichiometric approaches as they reduce waste. nih.govrsc.org However, the use of heavy metals, even in catalytic amounts, requires consideration for removal and recycling.

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a promising green alternative to traditional chemical methods, often operating under mild conditions without the need for harsh chemical oxidants or reductants. researchgate.net A prominent strategy involves the electrochemical reduction of nitrogen-containing waste streams like nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) to generate hydroxylamine in situ. rsc.orgacs.orgnih.gov

A key challenge in this process is the high potential for the newly formed hydroxylamine to be further reduced to ammonia. nih.gov To overcome this, a "trapping" strategy is employed where an aldehyde or ketone is added to the electrolyte. rsc.orgacs.org The in situ generated hydroxylamine immediately reacts with the carbonyl compound to form a more stable oxime, which can then be isolated. rsc.orgacs.orgnih.gov

For the target molecule, this process would involve:

Electrochemical Oxime Formation : The electrochemical reduction of a nitrate source in the presence of crotonaldehyde. The hydroxylamine intermediate is trapped as it forms, yielding crotonaldehyde oxime. rsc.org This one-pot synthesis of the oxime precursor is highly efficient.

Oxime Hydrolysis or Reduction : The resulting oxime can then be either hydrolyzed to release free hydroxylamine or, more directly, reduced to the target this compound. wikipedia.orgrsc.org This reduction could potentially also be carried out electrochemically, providing a fully electrochemical route from nitrate to the final product. researchgate.net

This cascade approach, starting from simple nitrogen sources like nitrate and water, represents a highly sustainable and environmentally benign pathway for synthesizing hydroxylamine derivatives and their precursors. repec.orgresearchgate.net

Table 2: Comparison of Synthetic Methodologies

| Method | Starting Materials | Key Advantages | Key Challenges |

|---|---|---|---|

| Iridium-Catalyzed Substitution | Crotyl acetate, Hydroxylamine | High stereocontrol (with chiral ligands) | Produces the undesired branched regioisomer |

| Reduction of Oxime | Crotonaldehyde Oxime | High atom economy, direct | Poor chemoselectivity (over-reduction, N-O cleavage) |

| Protected Precursor Route | Crotyl bromide, N-Hydroxyphthalimide | Good control and reliability | Multi-step, lower atom economy, potential regioselectivity issues |

Mechanistic Investigations into O but 2 En 1 Yl Hydroxylamine Reactivity

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The hydroxylamine group (-ONH₂) is characterized by the presence of a lone pair of electrons on the nitrogen atom, which confers nucleophilic properties. This reactivity is central to several important chemical transformations.

The reaction between a hydroxylamine derivative and a carbonyl compound (an aldehyde or a ketone) is a classic and reliable method for forming oximes or, in this case, O-alkyl oxime ethers. acs.orgresearchgate.net For O-(but-2-en-1-yl)hydroxylamine, the reaction proceeds via the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon. acs.orgic.ac.uk This initial addition is typically the rate-determining step under neutral or mildly basic conditions, leading to a tetrahedral carbinolamine intermediate. researchgate.net Subsequent dehydration of this intermediate yields the stable O-(but-2-en-1-yl) oxime ether product.

The general mechanism is as follows:

Nucleophilic Attack: The nitrogen of this compound attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Dehydration: Elimination of a water molecule results in the formation of the C=N double bond of the oxime ether.

This transformation is highly efficient for a wide range of carbonyl compounds.

Table 1: Examples of O-(but-2-en-1-yl) Oxime Ether Formation

| Carbonyl Reactant | Product |

|---|---|

| Acetone | Acetone O-(but-2-en-1-yl) oxime |

| Benzaldehyde | Benzaldehyde O-(but-2-en-1-yl) oxime |

| Cyclohexanone | Cyclohexanone O-(but-2-en-1-yl) oxime |

The nucleophilic character of the hydroxylamine nitrogen also enables it to participate in conjugate or Michael additions to α,β-unsaturated systems. In this type of reaction, the nitrogen atom adds to the β-carbon of an electron-deficient alkene, such as those found in α,β-unsaturated esters, ketones, or nitriles.

While N-protected hydroxylamines have been shown to undergo catalytic enantioselective conjugate additions, the direct use of O-alkyl hydroxylamines like this compound is also mechanistically plausible. rsc.org The reaction would typically require a base to enhance the nucleophilicity of the hydroxylamine or a Lewis acid to activate the α,β-unsaturated system, leading to the formation of a β-amino carbonyl or related derivative.

While the hydroxylamine moiety is inherently nucleophilic, its derivatives can be employed as powerful electrophilic aminating agents. wiley-vch.denih.gov In these reactions, the nitrogen atom is transferred to a nucleophile. This is achieved by converting the hydroxyl group of the parent hydroxylamine, or in this case the oxygen of the O-alkylhydroxylamine, into a better leaving group.

For this compound, this would involve derivatization, for example, by reaction with benzoyl chloride or a sulfonyl chloride to form an O-benzoyl or O-sulfonyl intermediate. These O-activated compounds are effective electrophilic aminating reagents in transition metal-catalyzed C-N bond-forming reactions. wiley-vch.devivekanandcollege.ac.in The presence of a good leaving group on the oxygen atom makes the adjacent nitrogen atom electrophilic and susceptible to attack by nucleophiles such as Grignard reagents, organozinc compounds, or electron-rich arenes. wiley-vch.devivekanandcollege.ac.in This strategy allows for the direct introduction of an amino group, which can be subsequently deprotected.

Table 2: Potential Electrophilic Amination Reactions Using an Activated Derivative

| Nucleophile | Potential Product (after amination and deprotection) |

|---|---|

| Phenylmagnesium bromide | Aniline |

| Thiophenol | S-Phenylsulfenamide |

| Indole | 3-Aminoindole |

Pericyclic Reactions and Rearrangements

The allylic structure of this compound makes it a prime candidate for pericyclic reactions, particularly sigmatropic rearrangements, which involve a concerted reorganization of σ and π electrons. uh.edu

This compound is an analog of an allylic ether and is thus predicted to undergo acs.orgrsc.org-sigmatropic rearrangements, which are mechanistically similar to the acs.orgrsc.org-Wittig rearrangement. wikipedia.orglibretexts.org These reactions proceed through a concerted, five-membered cyclic transition state. uh.edu

For this rearrangement to occur, a carbanion or ylide would typically need to be generated adjacent to the oxygen atom. This could be achieved by deprotonation at the nitrogen atom, followed by a rearrangement. The general mechanism involves the following steps:

Deprotonation: A strong base removes a proton from the nitrogen atom to form an amide anion.

acs.orgrsc.org-Shift: The molecule undergoes a concerted rearrangement where the N-O bond is cleaved, and a new C-N bond is formed between the terminal carbon of the allyl group and the nitrogen atom.

Protonation: The resulting alkoxide is protonated upon workup to yield the rearranged homoallylic N-substituted hydroxylamine product.

This class of rearrangements is known for its high stereoselectivity. uh.eduwikipedia.org The geometry of the double bond in the starting material often dictates the stereochemistry of the newly formed C-N bond in the product.

The structure of this compound allows for several potential isomerization pathways.

Geometric Isomerism: The presence of the double bond in the but-2-en-1-yl chain means the compound can exist as two distinct geometric isomers: (E)-O-(but-2-en-1-yl)hydroxylamine and (Z)-O-(but-2-en-1-yl)hydroxylamine. These isomers may exhibit different reactivity and physical properties. Interconversion between these isomers could be possible under thermal or photochemical conditions.

Tautomerism: While less common than keto-enol tautomerism, hydroxylamines can theoretically exhibit tautomeric forms. libretexts.org For this compound, a potential, though likely minor, tautomer could be the corresponding oxime, 1-(aminooxy)but-2-ene. More significant tautomeric equilibria often arise in the products of its reactions, such as the keto-enol tautomerism that can occur following an oxy-Cope rearrangement of a related structure. libretexts.orgyoutube.com

Transition Metal-Catalyzed Transformations

The interaction of this compound with transition metals opens up a diverse range of catalytic transformations. These processes leverage the unique electronic properties of the N-O bond and the appended butenyl group to facilitate the construction of complex molecular architectures.

Cross-Coupling Methodologies for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are fundamental for constructing carbon-nitrogen (C-N) bonds, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. mychemblog.comalfred.edu this compound is a viable nitrogen source in these reactions, particularly in palladium- and copper-catalyzed systems like the Buchwald-Hartwig amination. mychemblog.comsemanticscholar.org In these transformations, the hydroxylamine derivative can couple with aryl or vinyl halides/triflates to form N-substituted products.

The generalized mechanism for a palladium-catalyzed C-N coupling involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively inserts into the aryl/vinyl electrophile (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: this compound coordinates to the palladium center. A base then deprotonates the hydroxylamine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the nitrogen moiety are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst to continue the cycle. mychemblog.com

The choice of ligand on the metal catalyst is crucial for reaction efficiency, influencing the rates of oxidative addition and reductive elimination. mychemblog.com While O-substituted hydroxylamines are effective, the presence of the butenyl group in this compound introduces potential for side reactions, such as palladium-catalyzed intramolecular cyclizations, depending on the reaction conditions. thaiscience.infonih.gov

| Nitrogen Source | Coupling Partner | Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| O-Arylhydroxylamine | Aryl Bromide | Pd2(dba)3 / BippyPhos | Cs2CO3 | N,O-Diarylhydroxylamine |

| This compound (Expected) | Aryl Halide | Palladium Complex | Stoichiometric Base | N-Aryl-O-(but-2-en-1-yl)hydroxylamine |

C-H Functionalization Strategies

Direct C-H functionalization has become a powerful strategy for molecular synthesis by converting inert C-H bonds into new functional groups, bypassing the need for pre-functionalized substrates. acs.orgsci-hub.se O-substituted hydroxylamines, including this compound, can serve as aminating agents in transition metal-catalyzed C-H amination reactions. acs.orgchemrxiv.org These reactions often employ a directing group on the substrate to achieve high levels of regio- and site-selectivity. thieme-connect.de

In a typical scenario, a catalyst (e.g., palladium, rhodium, or copper) coordinates to a directing group on the substrate, bringing the metal center into close proximity with a specific C-H bond. This facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate. The this compound then acts as an electrophilic nitrogen source, delivering the -NHO(but-2-en-1-yl) moiety to the carbon center, followed by reductive elimination to furnish the aminated product and regenerate the active catalyst. thieme-connect.de A key advantage of using hydroxylamine derivatives is that they can act as internal oxidants, avoiding the need for external oxidants in the catalytic cycle. acs.org

Oxidative and Reductive Processes

The reactivity of this compound in oxidative and reductive processes is dictated by the N-O bond and the butenyl moiety. The weak N-O bond is susceptible to both oxidative and reductive cleavage by various transition metal catalysts.

Reductive Processes: Transition metal catalysts, particularly those capable of single-electron transfer (SET), can induce the reductive cleavage of the N-O bond. For instance, a Cu(I) catalyst can reduce the hydroxylamine to generate an aminyl radical and a Cu(II) species, a key step in certain cyclization and addition reactions. uni-giessen.de

Oxidative Processes: In the presence of a suitable metal catalyst and an oxidant, this compound can undergo oxidation. The nitrogen atom can be oxidized, potentially leading to the formation of oximes or nitroso compounds. The butenyl group is also susceptible to oxidation, which could lead to epoxidation or dihydroxylation, depending on the catalytic system employed. For example, ruthenium complexes have been shown to catalyze the oxidation of alkenes to α-diketones using an oxidant like tert-butyl hydroperoxide (TBHP).

Radical Processes and Photochemistry

The weak N-O bond in this compound makes it an excellent precursor for nitrogen-centered radicals, which are highly reactive intermediates for a variety of synthetic transformations. nih.govresearchgate.net The generation of these radicals can be achieved through photochemical methods, particularly visible-light photoredox catalysis. nih.govacs.org

Generation of N-Centered Radicals from O-Substituted Hydroxylamines

Nitrogen-centered radicals (NCRs) are potent intermediates in organic synthesis. nih.govnih.gov O-substituted hydroxylamines are among the most effective precursors for NCRs due to the low bond dissociation energy of the N-O bond. nih.govacs.org Homolytic cleavage of this bond in this compound yields an aminyl radical (•NH-O-(but-2-en-1-yl)) or, more commonly via reductive cleavage, an aminyl radical (•NH2) and a butenyloxy fragment after fragmentation.

The primary method for generating these radicals under mild conditions is through single-electron transfer (SET) from a suitable reductant. acs.orgacs.org This can be achieved using transition metal reductants or, more recently, through photoredox catalysis. nih.govacs.org Upon accepting an electron, the N-O bond undergoes fragmentation to release the nitrogen-centered radical. This radical can then participate in various bond-forming reactions, including addition to π-systems (alkenes, arenes) and hydrogen atom transfer (HAT) processes. acs.orgacs.org

Photoredox Catalysis in this compound Transformations

Visible-light photoredox catalysis has revolutionized the generation of radical species under exceptionally mild conditions. acs.orgrsc.orgrsc.org this compound is an ideal substrate for such transformations, serving as an electrophore that can be readily reduced by a photoexcited catalyst. nih.gov

A general photoredox catalytic cycle proceeds as follows:

A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*).

The excited photocatalyst (PC*) is a potent single-electron donor and reduces the this compound in a SET event.

This reduction leads to the cleavage of the N-O bond, generating a nitrogen-centered radical and the oxidized form of the photocatalyst (PC+).

The nitrogen-centered radical engages in the desired chemical transformation (e.g., addition to an alkene).

The resulting radical intermediate is then oxidized by the PC+, closing the catalytic cycle and forming the final product. acs.org

This methodology allows for a wide range of transformations, including hydroamination of alkenes and C-H amination of heteroarenes, under mild and controlled conditions. acs.orgresearchgate.net

| Step | Process | Description |

|---|---|---|

| 1 | Photoexcitation | Photocatalyst (PC) absorbs light to form an excited state (PC). |

| 2 | Single-Electron Transfer (SET) | PC reduces this compound. |

| 3 | Radical Generation | The reduced hydroxylamine fragments, cleaving the N-O bond to form a nitrogen-centered radical. |

| 4 | Radical Reaction | The nitrogen radical adds to a substrate (e.g., an alkene or arene). |

| 5 | Catalyst Regeneration | The resulting radical intermediate is oxidized by PC+, regenerating the ground state PC and forming the product. |

Applications of O but 2 En 1 Yl Hydroxylamine in Complex Molecule Synthesis

O-(but-2-en-1-yl)hydroxylamine, also known as O-crotylhydroxylamine, has emerged as a versatile and valuable building block in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic hydroxylamine (B1172632) moiety and a reactive butenyl (crotyl) group, allows for its participation in a wide array of chemical transformations. This dual reactivity makes it an ideal substrate for constructing complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. Its utility extends from forming fundamental heterocyclic rings to its application in advanced synthetic strategies like fragment coupling and diversity-oriented synthesis.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Confirmation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of O-(but-2-en-1-yl)hydroxylamine by mapping the chemical environments of its proton and carbon nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in the molecule, their electronic environment, and their proximity to other protons. The structure of this compound (CH₃-CH=CH-CH₂-O-NH₂) suggests the presence of five distinct proton signals. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the presence of the carbon-carbon double bond.

The expected signals in a ¹H NMR spectrum would include:

A doublet for the methyl protons (CH₃).

Two complex multiplets for the vinylic protons (-CH=CH-).

A doublet for the methylene (B1212753) protons adjacent to the oxygen atom (-CH₂-O).

A broad singlet for the amine protons (-NH₂), which may exchange with deuterium (B1214612) in solvents like D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: Data are predicted based on standard chemical shift values and analysis of similar structures, as specific experimental data is not readily available in published literature.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (CH₃) | ~1.7 | Doublet | ~6-7 |

| H-2, H-3 (-CH=CH-) | ~5.5 - 5.9 | Multiplet | - |

| H-1 (-CH₂-O) | ~4.1 | Doublet | ~6-7 |

| -ONH₂ | ~5.3 | Broad Singlet | - |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The molecule contains four carbon atoms in different chemical environments.

The expected signals would correspond to:

The methyl carbon (CH₃).

The two vinylic methine carbons (-CH=CH-).

The methylene carbon bonded to the oxygen atom (-CH₂-O).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on established correlation tables.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-4 (CH₃) | ~18 |

| C-2, C-3 (-CH=CH-) | ~125 - 135 |

| C-1 (-CH₂-O) | ~75 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the methyl protons (H-4) and the adjacent vinylic proton (H-3), between the two vinylic protons (H-2 and H-3), and between the other vinylic proton (H-2) and the methylene protons (H-1).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively assign each proton signal to its corresponding carbon atom (e.g., the signal at ~1.7 ppm to the carbon at ~18 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is vital for connecting the molecular fragments. For example, it would show a correlation from the methylene protons (H-1) to the vinylic carbons (C-2 and C-3), confirming the butenyl fragment's connection to the oxyamine group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps to determine stereochemistry, such as the E/Z configuration of the double bond.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₄H₉NO), the expected exact mass is 87.0684 g/mol .

Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation. Key fragmentation pathways would likely involve:

Cleavage of the weak N-O bond.

Loss of the amino group (-NH₂).

Fragmentation of the butenyl side chain.

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Ion | Predicted m/z | Possible Formula | Description |

| [M+H]⁺ | 88.0757 | C₄H₁₀NO⁺ | Protonated Molecular Ion |

| [M]⁺ | 87.0684 | C₄H₉NO⁺ | Molecular Ion |

| [M-NH₂]⁺ | 71.0497 | C₄H₇O⁺ | Loss of amino group |

| [C₄H₇]⁺ | 55.0548 | C₄H₇⁺ | Butenyl cation |

Infrared (IR) and Raman Spectroscopic Techniques for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key expected vibrational bands for this compound include:

N-H stretching: The -NH₂ group will show symmetric and asymmetric stretching vibrations.

C=C stretching: The alkene double bond will have a characteristic stretching frequency.

C-H stretching: Signals for both sp² (vinylic) and sp³ (aliphatic) C-H bonds will be present.

N-O stretching: A stretching vibration for the nitrogen-oxygen single bond.

C-O stretching: A strong band corresponding to the C-O single bond.

=C-H bending: Out-of-plane bending vibrations are characteristic of the alkene's substitution pattern.

Table 4: Predicted IR and Raman Active Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H stretch | 3200 - 3400 | IR |

| sp² C-H stretch | 3010 - 3100 | IR, Raman |

| sp³ C-H stretch | 2850 - 3000 | IR, Raman |

| C=C stretch | 1640 - 1680 | IR, Raman |

| N-H bend | 1590 - 1650 | IR |

| C-O stretch | 1000 - 1250 | IR |

| N-O stretch | 850 - 1000 | IR |

| =C-H bend | 960-980 (trans) or ~700 (cis) | IR |

Chromatographic Techniques for Purity Assessment and Isolation Method Development (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): Due to the compound's polarity and potential for thermal instability, reverse-phase HPLC is a suitable method for purity analysis. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely provide good separation. Detection is challenging due to the lack of a strong chromophore; thus, UV detection at low wavelengths (~200-210 nm) or coupling with a mass spectrometer (LC-MS) would be necessary for sensitive detection. Derivatization may be required for improved detection and quantification.

Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile impurities. However, the polarity of the hydroxylamine (B1172632) group can lead to poor peak shape and potential thermal degradation in the injector or column. Derivatization to a less polar, more thermally stable analogue is often employed to overcome these issues. A polar capillary column (e.g., a wax-type phase) would be more suitable than a nonpolar one for analyzing the underivatized compound. Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS) would be appropriate detection methods.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (if suitable crystalline forms are obtained)

X-ray crystallography stands as an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering definitive structural confirmation. Furthermore, for chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can be employed to establish the absolute configuration.

To date, a comprehensive search of crystallographic databases and the scientific literature has not revealed a published crystal structure for this compound. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient size and quality, which can be a challenging and unpredictable process. Factors such as the compound's purity, the choice of solvent, and the crystallization conditions (e.g., temperature, pressure, and rate of evaporation) all play a critical role.

Should suitable crystals of this compound be obtained in the future, X-ray diffraction analysis would yield a wealth of structural information. The resulting crystallographic data would be presented in a standardized format, as exemplified in the hypothetical data table below. This table illustrates the type of parameters that would be determined, providing a detailed insight into the molecule's solid-state conformation and the packing of molecules within the crystal lattice.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C4H9NO |

| Formula Weight | 87.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5432 |

| b (Å) | 5.1234 |

| c (Å) | 10.9876 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 462.1 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.252 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 192 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 2500 |

| Independent reflections | 1050 [R(int) = 0.03] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.20 |

In addition to the unit cell parameters, the analysis would provide a detailed list of atomic coordinates, from which intramolecular distances and angles can be precisely calculated. For instance, one could confirm the geometry of the butenyl group, including the trans or cis configuration of the double bond, and the N-O bond length, which is a key feature of hydroxylamine derivatives. The crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxylamine moiety, which govern the macroscopic properties of the solid material.

If the compound were to crystallize in a chiral space group, the determination of the absolute configuration would be possible through the analysis of anomalous dispersion effects, typically by including heavy atoms in the structure or using specific wavelengths of X-ray radiation. This would definitively assign the stereochemistry at any chiral centers within the molecule.

Computational and Theoretical Investigations of O but 2 En 1 Yl Hydroxylamine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic environment and thermodynamic stability of O-(but-2-en-1-yl)hydroxylamine. These calculations can elucidate bond lengths, bond angles, and the distribution of electron density across the molecule.

Theoretical studies on hydroxylamine (B1172632) and its derivatives have shown that methods like B3LYP and MP2 can provide accurate geometric parameters. For this compound, calculations would likely focus on the N-O bond, which is central to its reactivity, as well as the C=C double bond in the butenyl group. The calculated bond dissociation energies (BDEs) for the O-H and N-H bonds are critical indicators of its potential role as a radical scavenger. Computational methods have predicted that inductive and resonance effects are important in determining the O–H bond BDEs in N-monosubstituted hydroxylamines. nih.gov

The stability of this compound can be assessed by calculating its heat of formation and vibrational frequencies. The presence of the butenyl group introduces possibilities for cis/trans isomerism, and quantum chemical calculations can determine the relative energies of these isomers, predicting the most stable configuration.

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value | Method |

|---|---|---|

| N-O Bond Length | 1.45 Å | B3LYP/6-31G(d) |

| C=C Bond Length | 1.34 Å | B3LYP/6-31G(d) |

| O-N-C Bond Angle | 108.5° | B3LYP/6-31G(d) |

| Dipole Moment | 1.8 D | B3LYP/6-31G(d) |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations can reveal the accessible conformations of this compound in different environments, such as in the gas phase or in a solvent.

Prediction of Reactivity via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energy and spatial distribution of these orbitals indicate how a molecule will behave as a nucleophile or an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the hydroxylamine group, reflecting their lone pairs of electrons. This suggests that the molecule will act as a nucleophile at these sites. The LUMO, on the other hand, would likely be associated with the antibonding orbitals of the C=C double bond and the N-O bond, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. pku.edu.cn

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -9.5 | N, O |

| LUMO | 1.2 | C=C, N-O |

Modeling of Reaction Transition States and Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as its reaction with aldehydes or ketones to form oximes, computational modeling can map out the entire reaction pathway. amanote.com This involves calculating the energies of reactants, intermediates, transition states, and products.

By determining the activation energy for a given reaction, which is the energy difference between the reactants and the transition state, computational models can predict the reaction rate. pku.edu.cn For this compound, theoretical studies could investigate its thermal decomposition pathways, oxidation reactions, or its role in pericyclic reactions involving the butenyl group. These models can provide a level of detail about reaction mechanisms that is often difficult to obtain through experimental means alone.

In Silico Design of Novel this compound Analogues

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel analogues with tailored properties. By systematically modifying the structure of the parent molecule and calculating the properties of the resulting analogues, it is possible to screen for compounds with enhanced stability, reactivity, or other desired characteristics.

For example, substituting the butenyl chain with different functional groups could modulate the electronic properties of the hydroxylamine moiety. Introducing electron-donating groups might be expected to increase the nucleophilicity of the nitrogen and oxygen atoms, while electron-withdrawing groups could make the molecule more susceptible to nucleophilic attack. acs.org Computational screening of a virtual library of such analogues can identify promising candidates for synthesis and experimental testing, accelerating the discovery of new compounds with potential applications in materials science or medicinal chemistry.

Future Directions and Emerging Research Avenues for O but 2 En 1 Yl Hydroxylamine

Development of More Sustainable and Green Chemistry Protocols

The future synthesis of O-(but-2-en-1-yl)hydroxylamine and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Research is anticipated to move away from conventional synthetic routes, which may rely on stoichiometric reagents and hazardous solvents, towards more elegant and sustainable catalytic processes.

Key areas for development include:

Catalytic C-O and N-O Bond Formations: Advancing the use of transition-metal catalysis (e.g., using palladium, copper, or iridium) for the efficient O-allylation of hydroxylamine (B1172632) precursors. organic-chemistry.org The goal is to develop catalysts that operate under milder conditions, in greener solvents (like water or bio-based solvents), and with lower catalyst loadings.

Alternative Reagents and Feedstocks: Investigating the use of but-2-en-1-ol (B7822390) derivatives sourced from biomass as a renewable feedstock. Furthermore, developing synthetic methods that avoid hazardous reagents like hydrazine (B178648) for deprotection steps is a priority. organic-chemistry.orgresearchgate.net Methods using direct O-alkylation of protected hydroxylamine followed by mild deprotection are promising alternatives. organic-chemistry.org

Flow Chemistry: Implementing continuous flow synthesis for the production of this compound. Flow reactors offer superior control over reaction parameters, enhance safety, and can significantly improve yield and purity, as demonstrated in the synthesis of hydroxylamine hydrochloride. rsc.org This approach also minimizes waste and allows for easier scale-up.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This includes exploring one-pot reactions where multiple synthetic steps are carried out in a single reactor, reducing the need for intermediate purification and minimizing solvent waste. researchgate.net

| Parameter | Traditional Methods (e.g., Mitsunobu, Classical Alkylation) | Emerging Green Protocols |

|---|---|---|

| Reagents | Often uses stoichiometric, hazardous reagents (e.g., DEAD in Mitsunobu, hydrazine for deprotection). thaiscience.info | Catalytic systems (Pd, Cu, Ir), enzymes, avoids toxic deprotection agents. organic-chemistry.orgorganic-chemistry.org |

| Solvents | Use of chlorinated or volatile organic solvents (e.g., CH2Cl2, THF). | Water, ethanol, or solvent-free conditions. youtube.com |

| Energy Input | Often requires significant heating or cooling. | Milder reaction temperatures, alternative energy sources (e.g., sonochemistry, photochemistry). organic-chemistry.org |

| Waste Generation | High E-Factor due to stoichiometric byproducts and solvent use. | Lower E-Factor, higher atom economy, potential for catalyst recycling. youtube.com |

| Process Type | Batch processing. | Continuous flow synthesis for improved efficiency and safety. rsc.org |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new reactions and applications for this compound, its integration into automated synthesis and high-throughput experimentation (HTE) platforms is essential. These technologies enable the rapid screening of a vast number of reaction conditions, catalysts, and substrates, which is impractical with manual methods.

Future research in this area will likely involve:

Development of Robost Protocols: Adapting existing synthetic routes for this compound and its reactions for use on automated liquid-handling robotic platforms. This requires robust reactions that are tolerant to minor variations in conditions and compatible with standard well-plate formats.

High-Throughput Screening (HTS): Employing HTS to rapidly discover novel transformations. For instance, an array of potential transition metal catalysts and ligands could be screened in parallel to identify optimal conditions for a desired cyclization or cross-coupling reaction. nih.gov

Solid-Phase Synthesis: Developing solid-phase syntheses where the hydroxylamine scaffold or its reaction partner is attached to a resin. This approach simplifies purification, as excess reagents and byproducts can be washed away, and is highly amenable to automation, as seen in the synthesis of related hydroxamic acids. nih.gov

Data-Driven Discovery: Combining automated experimentation with machine learning algorithms to predict reaction outcomes and intelligently guide the selection of subsequent experiments. This data-centric approach can dramatically reduce the time and resources needed to optimize a reaction or discover a new one.

Exploration of Unconventional Activation Methods (e.g., Sono-, Microfluidic Chemistry)

Moving beyond traditional thermal heating, unconventional activation methods offer unique ways to promote chemical reactions, often leading to increased reaction rates, improved yields, and novel selectivities. The application of sonochemistry and microfluidic chemistry to reactions involving this compound is a promising research frontier.

Sonochemistry: This method uses high-frequency ultrasound to induce acoustic cavitation in a liquid—the formation, growth, and implosive collapse of bubbles. nih.govresearchgate.net This collapse generates localized hot spots with extremely high temperatures and pressures, which can accelerate reactions or enable pathways that are inaccessible under conventional conditions. nih.govresearchgate.net For this compound, sonication could be explored to enhance the efficiency of metal-catalyzed cyclizations or to promote novel radical-based transformations.

Microfluidic Chemistry: Performing reactions in microfluidic devices ("lab-on-a-chip") provides exceptional control over reaction parameters such as temperature, pressure, and mixing. researchgate.net The high surface-area-to-volume ratio in microchannels allows for rapid heat and mass transfer, enabling reactions to be performed faster and more safely. researchgate.net This platform is ideal for studying the kinetics of fast reactions involving this compound or for safely generating and using reactive intermediates derived from it.

Bio-Inspired Catalysis and Chemoenzymatic Transformations

Nature provides a rich blueprint for conducting complex chemical transformations with exquisite selectivity and efficiency. Bio-inspired catalysis and chemoenzymatic methods represent a sustainable and powerful approach to synthesizing and modifying this compound.

Future research avenues include:

Enzymatic Synthesis: Screening for or engineering enzymes (e.g., oxidoreductases, transferases) that can act on the this compound scaffold. Potential applications include the stereoselective epoxidation of the double bond or the enzymatic resolution of chiral derivatives.

Biomimetic Catalysis: Designing small-molecule catalysts that mimic the active sites of metalloenzymes. researchgate.net For example, bio-inspired iron or copper complexes could be developed to catalyze the selective oxidation or amination of the molecule under mild, environmentally friendly conditions, such as using molecular oxygen as the terminal oxidant. researchgate.net

Whole-Cell Biotransformations: Utilizing engineered microorganisms as cellular factories to perform specific chemical modifications on the this compound substrate, combining the efficiency of enzymatic catalysis with the convenience of a self-sustaining system.

Discovery of Novel Reactivity Patterns and Underexplored Synthetic Applications

While some reactivity patterns of O-alkenyl hydroxylamines are known, a vast chemical space remains to be explored. Future research will focus on uncovering novel transformations and applying them to the synthesis of complex molecules.

One of the key known reactions is the palladium-catalyzed cyclofunctionalization to form isoxazolidines. thaiscience.infonih.govfigshare.com This transformation serves as a foundation for discovering new reactivity. Building on this, research could explore:

Alternative Cyclization Pathways: Investigating different transition metals (e.g., Rh, Ru, Au) or reaction conditions to trigger alternative modes of cyclization, potentially leading to different ring sizes or functionalities.

Pericyclic Reactions: Exploring the participation of the butenyl group in pericyclic reactions other than the known organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements seen in related systems. nih.govrsc.org This could include cycloadditions or electrocyclizations initiated by thermal or photochemical activation.

Dual Role of the Hydroxylamine Moiety: Utilizing the hydroxylamine group not just as a nucleophile but also as a directing group or a precursor to nitrenes or nitrones for C-H activation/amination reactions. The weak N-O bond is a key feature that can be exploited for novel bond formations. nih.govresearchgate.net

Tandem Reactions: Designing cascade reactions where an initial transformation of the this compound triggers a subsequent series of bond-forming events, rapidly building molecular complexity in a single operation.

| Reaction Class | Known Application/Analogue | Potential Future Exploration |

|---|---|---|

| Transition-Metal Catalyzed Cyclization | Pd(II)-catalyzed aminocarbonylation/cyclization to form isoxazolidines. thaiscience.infonih.gov | Exploring other metals (Rh, Au) for different ring formations (e.g., 6-membered rings); asymmetric catalysis. |

| Pericyclic Reactions | organic-chemistry.orgorganic-chemistry.org-Sigmatropic rearrangements in O-cyclopropyl hydroxylamine analogues. nih.gov | [2+2], [4+2] cycloadditions involving the butenyl double bond; Ene reactions. nih.gov |

| N-O Bond Cleavage | Used in Cu-catalyzed hydroamination reactions. researchgate.net | Reductive or oxidative cleavage to generate amine or nitroso intermediates for C-H amination. nih.gov |

| Double Bond Functionalization | Limited specific examples for this substrate. | Asymmetric dihydroxylation, epoxidation, aziridination, or metathesis reactions. |

| Radical Reactions | Largely unexplored. | Radical addition to the double bond; generation of nitrogen-centered radicals for cyclization. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for O-(but-2-en-1-yl)hydroxylamine, and how can purity and structural integrity be validated?

- Methodology :

- Synthesis : Use reductive amination or nucleophilic substitution, adapting protocols for similar hydroxylamine derivatives (e.g., O-(cyclobutylmethyl)hydroxylamine) . Optimize reaction conditions (e.g., pH, temperature) to minimize side products like N-acylated isomers, as observed in hydroxylamine reactions with esters .

- Characterization : Employ -NMR and -NMR to confirm regioselectivity (O- vs. N-alkylation). Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., hydroxylamine -NH-O- stretch at ~3300 cm) .

- Purity : Use HPLC with UV detection (e.g., 254 nm) and derivatization with O-(pentafluorobenzyl)hydroxylamine hydrochloride to enhance sensitivity for trace impurities .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, solvent)?

- Methodology :

- Stability Studies : Conduct accelerated degradation experiments in solvents (e.g., DMSO, water) at 4°C, 25°C, and 40°C. Monitor decomposition via LC-MS and quantify degradation products (e.g., but-2-en-1-ol, hydroxylamine) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, hydroxylamine derivatives exhibit faster decomposition in acidic conditions due to protonation of the -NH-O- group .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic acylation reactions, and how do computational models align with experimental data?

- Methodology :

- Experimental : Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Compare O- vs. N-acylation ratios under varying catalytic conditions (e.g., bifunctional catalysis using hydroxylamine itself) .

- Computational : Use DFT (e.g., B3LYP/6-311+G(2df,2p)) to calculate transition-state energies. For example, dual bifunctional catalysis involving both oxygen and nitrogen atoms reduces ΔG barriers (e.g., 17.4–18.6 kcal/mol for hydroxylamine-phenyl acetate systems) .

- Data Contradiction Resolution : If computational models predict N-acylation dominance but experiments favor O-acylation (as in ), re-evaluate solvent effects (PCM solvation models) or consider alternative intermediates (e.g., tetrahedral complexes).

Q. How does the but-2-en-1-yl substituent influence the compound’s electronic and steric properties compared to other hydroxylamine derivatives (e.g., O-methyl or O-cyclobutylmethyl analogs)?

- Methodology :

- Electronic Effects : Perform Natural Bond Orbital (NBO) analysis to assess electron donation/withdrawal from the allyl group. Compare with analogs using Hammett σ constants or molecular electrostatic potential (MEP) maps .

- Steric Effects : Use X-ray crystallography or NOESY NMR to analyze conformational preferences. For example, the allyl group may induce torsional strain or π-π interactions in transition states .

Q. What strategies can mitigate undesired redox side reactions (e.g., oxidation to nitroso compounds) during applications of this compound in biological systems?

- Methodology :

- Redox Stability : Introduce stabilizing agents (e.g., ascorbic acid) or design pro-drug forms (e.g., hydroxylamine-protected esters). Monitor redox activity via cyclic voltammetry .

- Biological Assays : Use LC-MS/MS to track metabolic byproducts in cell lysates. Compare with control experiments using deuterated analogs to confirm reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.